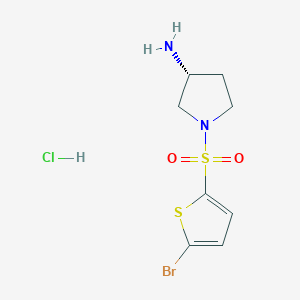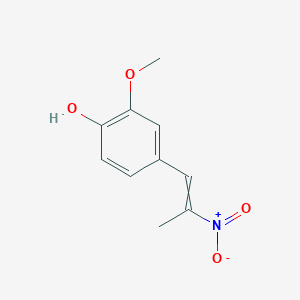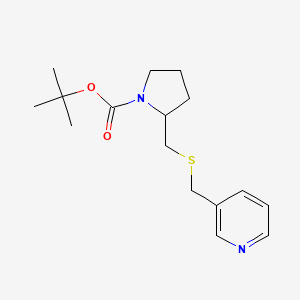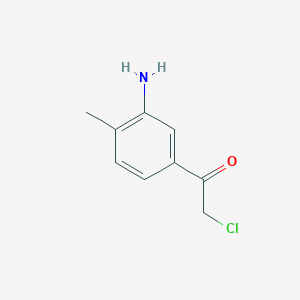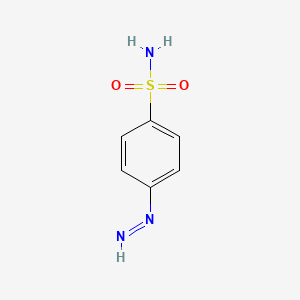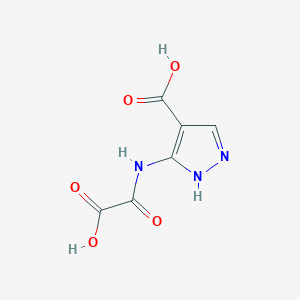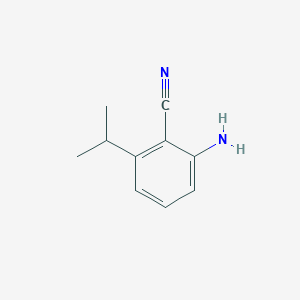
4-Amino-N-phenylbenzamide hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-phenylbenzamide hydrochloride is an organic compound that appears as a crystalline solid, typically ranging from pale yellow to brown in color. It is known for its excellent thermal stability and light resistance. This compound is soluble in certain organic solvents such as dimethyl sulfoxide and dichloromethane. It has a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Amino-N-phenylbenzamide hydrochloride can be synthesized through the amidation reaction of aniline with p-hydroxybenzoic acid. The reaction is catalyzed by a base, typically under anhydrous conditions. The reaction conditions can be adjusted based on specific laboratory requirements .
Industrial Production Methods
In industrial settings, the synthesis of 4-Amino-N-phenylbenzamide hydrochloride often involves the direct condensation of benzoic acids and amines. This process can be enhanced using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and the use of a recoverable catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-phenylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a nitro group.
Reduction: The compound can be reduced to form corresponding amines using reducing agents.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides .
Applications De Recherche Scientifique
4-Amino-N-phenylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of compounds containing benzamide groups.
Biology: The compound is utilized in the study of electron transfer properties and as a component in conductive polymers.
Mécanisme D'action
The mechanism of action of 4-Amino-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. It exhibits electron transfer properties, making it useful in the study of semiconductor materials and conductive polymers. The compound’s antiviral activity is attributed to its ability to inhibit viral replication by targeting specific viral proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylbenzamide: This compound has a similar structure but lacks the amino group at the para position.
4-Aminobenzanilide: Similar to 4-Amino-N-phenylbenzamide hydrochloride but without the hydrochloride salt form.
Uniqueness
4-Amino-N-phenylbenzamide hydrochloride is unique due to its excellent thermal stability, light resistance, and solubility in organic solvents. Its electron transfer properties and potential antiviral activity further distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C13H13ClN2O |
|---|---|
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
4-amino-N-phenylbenzamide;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12;/h1-9H,14H2,(H,15,16);1H |
Clé InChI |
HSWNUYUTWHHDBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)

